molecular formula C15H20N2O3 B5717461 N'-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzohydrazide

N'-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzohydrazide

Cat. No. B5717461
M. Wt: 276.33 g/mol
InChI Key: IAQGFAMSVBGDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzohydrazide, commonly known as CHX-1, is a hydrazide compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has shown promising results in various studies, indicating its potential as a drug candidate for the treatment of various diseases.

Mechanism of Action

CHX-1 exerts its anti-cancer effects by inhibiting the activity of the proteasome. The proteasome is responsible for degrading proteins that are no longer needed by the cell. Inhibition of the proteasome leads to the accumulation of unwanted proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CHX-1 has also been shown to have anti-inflammatory properties. Studies have shown that CHX-1 can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CHX-1 in lab experiments is that it is relatively easy to synthesize. Additionally, CHX-1 has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using CHX-1 in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CHX-1. One area of interest is the development of more water-soluble derivatives of CHX-1, which could improve its efficacy in certain experimental settings. Additionally, further studies are needed to investigate the potential use of CHX-1 in treating other diseases beyond cancer and inflammation. Finally, there is a need for more studies to investigate the potential side effects of CHX-1 in humans, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of CHX-1 involves the reaction of 2-hydroxy-3-methylbenzoic acid with cyclohexyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction produces the intermediate, N-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzoic acid, which is then treated with hydrazine hydrate to yield CHX-1.

Scientific Research Applications

CHX-1 has been extensively studied for its potential use in treating cancer. Studies have shown that CHX-1 can induce cell death in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for degrading proteins. Additionally, CHX-1 has been shown to inhibit the growth of tumors in animal models.

properties

IUPAC Name

N'-(cyclohexanecarbonyl)-2-hydroxy-3-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-6-5-9-12(13(10)18)15(20)17-16-14(19)11-7-3-2-4-8-11/h5-6,9,11,18H,2-4,7-8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQGFAMSVBGDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NNC(=O)C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzohydrazide

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